molecular formula C18H18F2N2O2 B4676332 2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4676332
M. Wt: 332.3 g/mol
InChI Key: OPVHXGARJSQSLK-UHFFFAOYSA-N
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Description

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a difluorophenoxy group and a phenylpiperazino group attached to an ethanone backbone

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O2/c19-14-6-7-17(16(20)12-14)24-13-18(23)22-10-8-21(9-11-22)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVHXGARJSQSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,4-Difluorophenol: This can be achieved through the fluorination of phenol using appropriate fluorinating agents.

    Formation of 2,4-Difluorophenoxyacetyl Chloride: This intermediate is synthesized by reacting 2,4-difluorophenol with acetyl chloride in the presence of a base such as pyridine.

    Coupling with 4-Phenylpiperazine: The final step involves the reaction of 2,4-difluorophenoxyacetyl chloride with 4-phenylpiperazine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)-1-(4-phenylpiperazino)-1-ethanone
  • 2-(2,4-Dibromophenoxy)-1-(4-phenylpiperazino)-1-ethanone
  • 2-(2,4-Dimethylphenoxy)-1-(4-phenylpiperazino)-1-ethanone

Uniqueness

2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it distinct from its chlorinated, brominated, or methylated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE
Reactant of Route 2
Reactant of Route 2
2-(2,4-DIFLUOROPHENOXY)-1-(4-PHENYLPIPERAZINO)-1-ETHANONE

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